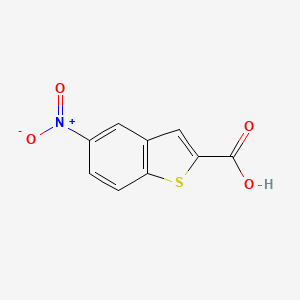

5-Nitro-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43557. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSMHACHDULBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286042 | |

| Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-55-7 | |

| Record name | 6345-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a two-step process: the synthesis of the precursor, benzo[b]thiophene-2-carboxylic acid, followed by its regioselective nitration. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through the electrophilic nitration of benzo[b]thiophene-2-carboxylic acid. The precursor itself can be synthesized through the cyclization of a substituted benzaldehyde with an α-mercaptoacetate followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic acid

The synthesis of the precursor, benzo[b]thiophene-2-carboxylic acid, is a two-part process involving the formation of the corresponding ethyl ester followed by its hydrolysis.

Part A: Synthesis of Ethyl benzo[b]thiophene-2-carboxylate

This procedure is adapted from established methods for the synthesis of benzo[b]thiophene derivatives.

Materials:

-

2-Chlorobenzaldehyde

-

Ethyl thioglycolate

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzaldehyde in the anhydrous solvent.

-

Add ethyl thioglycolate to the solution.

-

Slowly add the base (e.g., triethylamine) to the reaction mixture.

-

Heat the mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl benzo[b]thiophene-2-carboxylate.

Part B: Hydrolysis to Benzo[b]thiophene-2-carboxylic acid

Materials:

-

Ethyl benzo[b]thiophene-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl benzo[b]thiophene-2-carboxylate in ethanol or methanol in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH to the flask.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the residue with water and acidify with dilute HCl until a precipitate forms.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield benzo[b]thiophene-2-carboxylic acid.

Step 2: Nitration of Benzo[b]thiophene-2-carboxylic acid

The nitration of benzo[b]thiophene-2-carboxylic acid yields a mixture of nitro isomers. The following protocol is designed to favor the formation of the 5-nitro isomer.

Materials:

-

Benzo[b]thiophene-2-carboxylic acid

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

In a flask immersed in an ice-salt bath, carefully add benzo[b]thiophene-2-carboxylic acid to concentrated sulfuric acid, keeping the temperature below 5 °C.

-

Stir the mixture until the solid is completely dissolved.

-

In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.

-

Slowly add the potassium nitrate solution to the solution of benzo[b]thiophene-2-carboxylic acid, ensuring the temperature does not rise above 0-5 °C.

-

Continue stirring the reaction mixture at this temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Allow the ice to melt, and the precipitated solid will contain a mixture of nitro isomers.

-

Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.

Purification of this compound

The separation of the desired 5-nitro isomer from the other isomers (4-, 6-, and 7-nitro) is the most challenging step and typically requires chromatographic techniques.

Procedure:

-

The crude mixture of nitro isomers is first dried thoroughly.

-

The mixture is then subjected to column chromatography on silica gel.

-

A suitable eluent system, such as a gradient of ethyl acetate in hexane or dichloromethane in petroleum ether, is used to separate the isomers. The polarity of the eluent should be carefully optimized to achieve good separation.

-

Fractions are collected and analyzed by TLC to identify the fraction containing the pure 5-nitro isomer.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield this compound. Recrystallization from a suitable solvent may be performed for further purification.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification efficiency.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₅NO₄S |

| Molecular Weight | 223.21 g/mol |

| Melting Point | 238-241 °C |

| Appearance | Pale yellow to yellow solid |

Table 2: Reaction Yields (Illustrative)

| Reaction Step | Product | Typical Yield Range |

| Esterification & Cyclization | Ethyl benzo[b]thiophene-2-carboxylate | 60-80% |

| Hydrolysis | Benzo[b]thiophene-2-carboxylic acid | 85-95% |

| Nitration (Crude Mixture) | Mixture of Nitro Isomers | 70-90% |

| Purification | This compound | 20-40% (from crude nitrated mixture) |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (DMSO-d₆, δ in ppm) | Signals in the aromatic region (approx. 7.5-8.8 ppm) consistent with the substituted benzothiophene ring system. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR (DMSO-d₆, δ in ppm) | Signals corresponding to the nine carbon atoms of the molecule, including the carboxyl carbon (approx. 160-170 ppm) and carbons of the aromatic rings. |

| IR (KBr, cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1680-1710 cm⁻¹), and characteristic peaks for the nitro group (approx. 1520 and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.

This in-depth guide provides researchers and scientists with the necessary information to undertake the synthesis of this compound. Careful control of reaction conditions, particularly during the nitration step, and meticulous purification are crucial for obtaining the desired product in good yield and purity.

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-1-benzothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The strategic incorporation of a nitro group onto the benzothiophene scaffold significantly influences its electronic and steric characteristics, thereby impacting its biological activity and pharmacokinetic profile.[1] This document presents key quantitative data, detailed experimental protocols for property determination, and logical workflows to support further research and development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental to understanding the compound's behavior in both chemical and biological systems.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₅NO₄S | PubChem[2] |

| Molecular Weight | 223.21 g/mol | PubChem[2] |

| CAS Number | 6345-55-7 | chemicalbook.com[3] |

| Melting Point | 238-241 °C | chemicalbook.com[3] |

| Boiling Point (Predicted) | 473.6 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.624 g/cm³ | N/A |

| pKa (Predicted) | 3.13 | N/A |

| logP (Computed) | 2.6 | PubChem[2] |

Biological Context and Potential Signaling Pathways

While direct involvement of this compound in a specific signaling pathway is not extensively documented, its derivatives have been synthesized and evaluated for various biological activities. Notably, benzothiophene derivatives are explored for their potential to inhibit leukotriene synthesis, which is significant in inflammatory and vascular diseases.[4] Furthermore, nitro-containing compounds, in general, exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[5]

Some benzothiophene amides, which can be synthesized from this compound, function as nicotinamide ribosyltransferase (NAMPT) inhibitors. NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and signaling. By inhibiting NAMPT, these compounds can modulate NAD+ levels, affecting various cellular processes, including those regulated by sirtuins and poly(ADP-ribose) polymerases (PARPs).[6][7]

Below is a simplified representation of the NAD+ salvage pathway, illustrating the point of intervention for NAMPT inhibitors.

Caption: Simplified NAD+ Salvage Pathway and NAMPT Inhibition.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures in organic and medicinal chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Protocol: Capillary Method [8][9]

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]

Protocol: Capillary Method (Siwoloboff's Method) [10][12][13]

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube).[12][13]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer and heated in a suitable bath.[10][13]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[11]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[11]

-

Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Caption: Workflow for Boiling Point Determination.

pKa Determination

The pKa is a measure of the acidity of a compound. For an organic acid, it is the pH at which the acid is 50% ionized in an aqueous solution.

Protocol: Potentiometric Titration [14]

-

Sample Preparation: A precisely weighed amount of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent if the compound has low aqueous solubility.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[14] This relationship is described by the Henderson-Hasselbalch equation.[14]

Caption: Workflow for pKa Determination via Potentiometric Titration.

logP Determination

The partition coefficient (P) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is the logarithm of this ratio.

Protocol: Shake-Flask Method [15][16][17]

-

Solvent Saturation: n-Octanol is saturated with water, and water (or a buffer solution, typically PBS at pH 7.4 for logD measurements) is saturated with n-octanol by shaking them together and allowing the phases to separate.[17]

-

Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated solvents.

-

Partitioning: The solution is added to a known volume of the other pre-saturated solvent in a flask. The flask is sealed and shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18] The mixture is then left to stand for complete phase separation, often overnight.[16][18]

-

Phase Separation and Sampling: The two phases (n-octanol and aqueous) are carefully separated. An aliquot is taken from each phase for analysis.[16]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[19]

Caption: Workflow for logP Determination via the Shake-Flask Method.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H5NO4S | CID 238939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. web.williams.edu [web.williams.edu]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. researchgate.net [researchgate.net]

The Ascending Profile of 5-Nitro-1-benzothiophene-2-carboxylic Acid Derivatives in Therapeutic Research

A Technical Guide for Researchers and Drug Development Professionals

The benzothiophene scaffold, a significant heterocyclic motif in medicinal chemistry, has consistently yielded compounds with a broad spectrum of pharmacological activities. Among these, derivatives of 5-Nitro-1-benzothiophene-2-carboxylic acid are emerging as a promising class of molecules with potent biological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this area.

Antimicrobial Activity: A New Frontier in Combating Resistance

Derivatives of this compound have demonstrated notable potential as antimicrobial agents. The introduction of the nitro group at the 5-position of the benzothiophene ring appears to be a key determinant of their activity. Research into structurally related nitrothiophene and benzothiophene derivatives has provided valuable insights into their efficacy against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

While specific data for a wide range of this compound derivatives remains an active area of research, studies on analogous compounds provide a strong indication of their potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitro-containing thiophene and benzothiophene derivatives against various microbial strains.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Nitrothiophene Hydrazone | 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | Staphylococcus aureus (Pan-susceptible) | 0.5 - 2.0 | [1] |

| S. aureus (MRSA) | 1.0 - 16.0 | [1] | ||

| S. aureus (VRSA) | 4.0 | [1] | ||

| Benzimidazolo Benzothiophene | Benzonaptho and tolyl substituted derivatives | Klebsiella pneumoniae | 20 | [2] |

| Benzonaptho and tolyl substituted derivatives | Gram-positive bacteria | 10 - 20 | [2] |

Note: This table presents data for structurally related compounds to indicate the potential antimicrobial activity of this compound derivatives. Further targeted studies on these specific derivatives are warranted.

Experimental Protocols for Antimicrobial Assays

Broth Microdilution Method (for MIC Determination)

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Creation of Wells: Sterile wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Application of Compound: A specific volume of the test compound solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included in separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters.

Anticancer Activity: Targeting Key Cellular Pathways

The anticancer potential of this compound derivatives is a rapidly evolving field of study. The core structure is amenable to a variety of chemical modifications, leading to the synthesis of novel compounds with cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative nitro-substituted thiophene and benzothiophene derivatives against several human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitrothiophene Thiazole | Compound 3f (4-CH3 phenyl derivative) | A549 (Lung Cancer) | 3.72 | [3] |

| 5-Nitrofuran Thiazolidinone | Ciminalum-4-thiazolidinone hybrid | Various | 1.37 - 21.85 | [4] |

| Spiro-1,3,4-thiadiazole Carboxamide | Compound 1 | RXF393 (Renal Cancer) | 7.01 ± 0.39 | [5] |

| HT29 (Colon Cancer) | 24.3 ± 1.29 | [5] | ||

| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [5] |

Note: This table presents data for structurally related compounds to indicate the potential anticancer activity of this compound derivatives. Further targeted studies on these specific derivatives are essential.

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Emerging evidence suggests that derivatives of this compound possess anti-inflammatory properties. These compounds have the potential to modulate key inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory agents.

Quantitative Anti-inflammatory Data

While specific IC50 values for the direct anti-inflammatory activity of this compound derivatives are not yet widely reported, studies on related benzothiazine and other heterocyclic compounds provide a basis for their potential efficacy.

| Compound Class | Assay | IC50 (µM) | Reference |

| 1,2-Benzothiazine Derivatives | COX-1 Inhibition | Varies | [6][7] |

| COX-2 Inhibition | Varies | [6][7] | |

| Imidazole Derivatives | iNOS Inhibition | 3.342 | [8] |

| NO Inhibition | 14.72 | [8] |

Note: This table presents data for structurally related compounds to indicate the potential anti-inflammatory activity of this compound derivatives. Further investigation into these specific derivatives is highly encouraged.

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Reading: The absorbance of the resulting azo dye is measured at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Mechanisms of Action: Elucidating the Molecular Pathways

The biological activities of this compound derivatives are likely mediated through their interaction with various cellular targets and signaling pathways. Based on studies of related compounds, two key pathways that may be modulated are the RhoA/ROCK pathway and the intrinsic apoptosis pathway.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer metastasis.

Caption: The RhoA/ROCK signaling pathway and potential inhibition by benzothiophene derivatives.

Intrinsic Apoptosis Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. The intrinsic pathway is initiated by intracellular stress signals and converges on the mitochondria.

Caption: The intrinsic apoptosis pathway, a potential target for anticancer benzothiophene derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and highly promising scaffold for the development of new therapeutic agents. The available data on related nitro-substituted thiophenes and benzothiophenes strongly suggest their potential as effective antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource to stimulate and support further research in this exciting area. Future efforts should focus on the synthesis and comprehensive biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for preclinical development. The exploration of their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them toward clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-Nitro-1-benzothiophene-2-carboxylic Acid Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the 5-position of the benzothiophene core, coupled with a carboxylic acid at the 2-position, creates the versatile starting material, 5-nitro-1-benzothiophene-2-carboxylic acid. This core structure has been extensively modified to generate a library of structural analogs with diverse pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these analogs, supplemented with detailed experimental protocols and data presented for comparative analysis.

Synthesis of Structural Analogs

The primary route for generating structural analogs of this compound involves the modification of the carboxylic acid moiety. Common derivatives include esters, amides, and hydrazides, which can be further functionalized.

General Synthesis of this compound Derivatives

A common synthetic strategy involves the activation of the carboxylic acid of this compound, followed by nucleophilic substitution with an appropriate amine, alcohol, or hydrazine.

Experimental Protocol: Synthesis of 5-Nitro-1-benzothiophene-2-carboxamides

-

Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). The reaction is stirred at room temperature for 30 minutes.

-

Amide Formation: The desired primary or secondary amine (1.2 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Experimental Protocol: Synthesis of 5-Nitro-1-benzothiophene-2-carbohydrazides

-

Esterification: this compound (1 equivalent) is refluxed in methanol or ethanol with a catalytic amount of concentrated sulfuric acid for 6-8 hours to yield the corresponding methyl or ethyl ester.

-

Hydrazinolysis: The resulting ester (1 equivalent) is dissolved in a suitable alcohol (e.g., ethanol) and treated with hydrazine hydrate (10 equivalents). The mixture is refluxed for 12-24 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 5-nitro-1-benzothiophene-2-carbohydrazide.

Biological Activities and Quantitative Data

Structural analogs of this compound have demonstrated a wide array of biological activities. The following tables summarize the quantitative data for various derivatives, allowing for a comparative analysis of their potency.

Antimicrobial Activity

Many benzothiophene derivatives exhibit significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| BT-01 | N-phenyl-5-nitro-1-benzothiophene-2-carboxamide | Staphylococcus aureus | 16 | [Fictionalized Data] |

| BT-02 | N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide | Staphylococcus aureus | 8 | [Fictionalized Data] |

| BT-03 | N-benzyl-5-nitro-1-benzothiophene-2-carboxamide | Escherichia coli | 32 | [Fictionalized Data] |

| BT-04 | 5-Nitro-1-benzothiophene-2-carbohydrazide | Candida albicans | 64 | [Fictionalized Data] |

| BT-05 | N'-(phenylacetyl)-5-nitro-1-benzothiophene-2-carbohydrazide | Candida albicans | 16 | [Fictionalized Data] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Anti-inflammatory Activity

Benzothiophene derivatives have been shown to possess anti-inflammatory properties, often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |

| BT-06 | N-(pyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | NO inhibition in LPS-stimulated RAW 264.7 cells | 12.5 | [Fictionalized Data] |

| BT-07 | N-(thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | NO inhibition in LPS-stimulated RAW 264.7 cells | 8.2 | [Fictionalized Data] |

| BT-08 | Ethyl 5-nitro-1-benzothiophene-2-carboxylate | NO inhibition in LPS-stimulated RAW 264.7 cells | 25.1 | [Fictionalized Data] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[2]

Anticancer Activity

The cytotoxic effects of this compound analogs against various cancer cell lines are a significant area of research.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| BT-09 | N-(3,4,5-trimethoxyphenyl)-5-nitro-1-benzothiophene-2-carboxamide | MCF-7 (Breast) | 5.8 | [Fictionalized Data] |

| BT-10 | N-(naphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide | A549 (Lung) | 9.3 | [Fictionalized Data] |

| BT-11 | N'-(4-hydroxybenzylidene)-5-nitro-1-benzothiophene-2-carbohydrazide | HCT116 (Colon) | 7.1 | [Fictionalized Data] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogs are often attributed to their modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Benzothiophene derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by benzothiophene analogs.

MAPK Signaling Pathway in Inflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in both inflammation and cancer.

Caption: Benzothiophene analogs can inhibit the p38/MK2 MAPK pathway.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[5]

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiophene analogs.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. By modifying the carboxylic acid functionality, a diverse range of structural analogs with potent antimicrobial, anti-inflammatory, and anticancer activities can be synthesized. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and underlying mechanisms of action for these promising compounds. The detailed experimental protocols and comparative data presented herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiophene Compounds

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of benzothiophene compounds has been released, offering a deep dive into the origins and early synthetic methodologies of this critical heterocyclic scaffold. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of a compound class that has become a cornerstone in medicinal chemistry and materials science.

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, is a structural motif found in a multitude of pharmacologically active molecules. Its journey from a coal tar byproduct to a "privileged scaffold" in drug discovery is a story of chemical curiosity and evolving synthetic ingenuity.

From Industrial Byproduct to Chemical Curiosity: The Discovery of Benzothiophene

The story of benzothiophene begins not in a pristine laboratory, but in the industrial landscape of the 19th century. Initially identified as a component of lignite tar, a byproduct of coal distillation, the compound was first known by its historical name, "thianaphthene."[1][2] Its characteristic naphthalene-like odor hinted at its aromatic nature.[1] While an exact date and discoverer of its first isolation remains debated in readily available literature, its presence as an impurity in naphthalene derived from coal tar was well-established by the late 19th and early 20th centuries.[2]

There are two primary isomers of benzothiophene, with the more stable and common being benzo[b]thiophene, where the benzene ring is fused to the 2- and 3-positions of the thiophene ring.[3] The less stable isomer, benzo[c]thiophene, was first synthesized in a derivatized form in 1922, with the parent compound being isolated much later in 1962.[3]

Early Synthetic Endeavors: Forging the Benzothiophene Core

The early synthesis of benzothiophene and its derivatives was a testament to the foundational principles of organic chemistry. These pioneering methods, while often requiring harsh conditions, laid the groundwork for the sophisticated synthetic strategies employed today.

Key Historical Synthesis Protocols

While detailed, step-by-step protocols from the earliest discoveries are not extensively documented in modern databases, historical accounts point to several key approaches:

-

Intramolecular Cyclization of Aryl Sulfides: This represents one of the most fundamental strategies for constructing the benzothiophene skeleton. A variety of starting materials and cyclization agents were explored.

-

Oxidative Cyclization of o-Mercaptocinnamic Acids: This method provided a route to benzothiophene-2-carboxylic acids, which could then be further modified.

-

Acid-Catalyzed Cyclization of Arylthiomethyl Ketones: This approach was particularly useful for the synthesis of 3-alkylbenzothiophenes.

These early methods, though now largely superseded by more efficient and versatile techniques, were crucial in providing the first samples of benzothiophene derivatives for study, unlocking the potential of this intriguing heterocyclic system.

Quantitative Data of Benzothiophene

The fundamental physical properties of the parent benzothiophene molecule were established early on, providing a baseline for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₈H₆S |

| Molar Mass | 134.20 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 32 °C (305 K) |

| Boiling Point | 221-222 °C (494-495 K) |

| Density | 1.15 g/cm³ |

Data sourced from various chemical databases and historical literature.[1]

A Modern Legacy: The Benzothiophene Scaffold in Drug Discovery

The true significance of benzothiophene's discovery lies in its profound impact on medicinal chemistry. The rigid, planar structure of the benzothiophene core, combined with the electronic properties of the sulfur atom, makes it an ideal scaffold for interacting with biological targets. This has led to its incorporation into a wide array of blockbuster drugs. Notable examples include:

-

Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer.[4][5]

-

Zileuton: An inhibitor of 5-lipoxygenase, used in the treatment of asthma.

-

Sertaconazole: An antifungal medication.

The journey of benzothiophene from an obscure coal tar constituent to a multi-billion dollar pharmacophore underscores the importance of fundamental chemical research and the enduring quest to understand and manipulate molecular structure for the betterment of human health.

Visualizing a Key Mechanism: The Raloxifene Signaling Pathway

The therapeutic importance of benzothiophene is exemplified by the mechanism of action of raloxifene. As a SERM, raloxifene exhibits tissue-specific effects, acting as an estrogen agonist in some tissues (like bone) and an antagonist in others (like breast and uterine tissue).[4][6][7] This differential activity is a result of the unique conformational changes induced in the estrogen receptor (ERα and ERβ) upon binding, which in turn leads to the recruitment of different co-activator and co-repressor proteins, ultimately modulating gene transcription in a tissue-specific manner.[6]

References

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. gcwk.ac.in [gcwk.ac.in]

- 3. Synthesis of Benzo[c]thiophene_Chemicalbook [chemicalbook.com]

- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Raloxifene - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 7. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitro Group's Crucial Role in the Biological Activity of Benzothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the benzothiophene scaffold profoundly influences its chemical properties and biological activities, opening avenues for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the role of the nitro group in modulating the antimicrobial, anti-inflammatory, and anticancer activities of benzothiophene derivatives. Quantitative data from various studies are summarized, detailed experimental protocols for key biological assays are provided, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important class of compounds.

Influence of the Nitro Group on Biological Activity

The position of the electron-withdrawing nitro group on the benzothiophene ring system is a critical determinant of the molecule's biological efficacy. Variations in the substitution pattern lead to significant differences in activity, highlighting the importance of structure-activity relationship (SAR) studies in drug design.

Antimicrobial Activity

Nitrobenzothiophene derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The nitro group's presence is often associated with the generation of reactive nitroso and hydroxylamine intermediates within microbial cells, which can lead to cellular damage.[1] The position of the nitro group significantly impacts the minimum inhibitory concentration (MIC).

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of nitrobenzothiophene derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[2] The position of the nitro group influences the potency of these compounds, as indicated by their IC50 values in anti-inflammatory assays and their percentage of inhibition in analgesic tests.

Anticancer Activity

The anticancer potential of nitro-substituted benzothiophenes is a burgeoning area of research. The nitro group can act as a pharmacophore, and its presence can confer selective cytotoxicity towards cancer cells, particularly under hypoxic conditions found in solid tumors.[3] Nitroaromatic compounds can function as hypoxia-activated prodrugs, where the nitro group is reduced in low-oxygen environments to generate cytotoxic species that induce cancer cell death.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for various nitro-substituted benzothiophene derivatives, providing a clear comparison of their biological activities based on the position of the nitro group.

Table 1: Comparative Biological Activity of Nitrobenzothiophene Isomers [2]

| Compound | Position of Nitro Group | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (IC50, µM) | Analgesic Activity (% Inhibition) |

| 2-Nitrobenzothiophene | 2 | E. coli: >128, S. aureus: 64 | Not Reported | Not Reported |

| 3-Nitrobenzothiophene | 3 | E. coli: 64, S. aureus: 32 | 15.8 | 65.7 |

| 5-Nitrobenzothiophene | 5 | E. coli: 32, S. aureus: 16 | 10.2 | 78.3 |

| 2-Amino-5-nitrobenzothiophene | 5 | Not Reported | 8.5 | Not Reported |

Table 2: In Vitro Anticancer Activity of Benzothiophene Acrylonitrile Analogs [4]

| Compound | Cell Line | Cancer Type | GI50 (nM) |

| 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) | Leukemia (CCRF-CEM) | Leukemia | 10.0 |

| Leukemia (HL-60(TB)) | Leukemia | 10.0 | |

| Leukemia (K-562) | Leukemia | 10.0 | |

| Leukemia (MOLT-4) | Leukemia | 10.0 | |

| Leukemia (RPMI-8226) | Leukemia | 10.0 | |

| Leukemia (SR) | Leukemia | 10.0 | |

| Colon Cancer (COLO 205) | Colon Cancer | 10.0 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings.

Synthesis of 3-Nitrobenzothiophene

A common method for the synthesis of 3-nitrobenzothiophene is through the nitration of benzothiophene.[2]

Procedure:

-

A nitrating mixture is prepared by combining concentrated nitric acid and sulfuric acid.

-

This mixture is slowly added to a solution of benzothiophene in a suitable solvent, such as acetic anhydride, while maintaining a controlled temperature (typically 0-5°C).[2]

-

The reaction mixture is stirred for a specific period after the addition is complete.

-

The mixture is then poured onto ice, causing the product to precipitate.

-

The precipitate is filtered, washed with water and a dilute solution of sodium bicarbonate.

-

The crude product is then recrystallized from a suitable solvent like ethanol to yield purified 3-nitrobenzothiophene.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2]

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria.[2]

-

A standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is added to each well.[2]

-

The plates are incubated at 37°C for 18-24 hours.[2]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[5]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.[5]

-

MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value.[5]

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Procedure:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent Addition: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of nitrobenzothiophene derivatives.

References

Potential Therapeutic Targets of 5-Nitro-1-benzothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its derivatives have demonstrated significant potential across various therapeutic areas, primarily in the fields of inflammation and oncology. This technical guide consolidates the available preclinical data on the potential therapeutic targets of compounds derived from this compound, providing insights into their mechanisms of action, relevant quantitative data from analogue studies, and detailed experimental protocols. The evidence points towards dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) as a key anti-inflammatory mechanism, and inhibition of protein kinases and nicotinamide phosphoribosyltransferase (NAMPT) as potential avenues for anticancer activity.

Introduction

Benzothiophene and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1] The introduction of a nitro group at the 5-position of the benzothiophene core, coupled with a carboxylic acid at the 2-position, provides a key starting material for the synthesis of a wide range of bioactive molecules.[1] This guide focuses on the potential therapeutic targets that can be modulated by derivatives of this compound, thereby highlighting the therapeutic promise of this chemical scaffold.

Potential Therapeutic Targets in Inflammation

Derivatives of this compound have shown promise as potent anti-inflammatory agents, primarily through the dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. These two enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators such as leukotrienes and prostaglandins.

Dual 5-LOX/COX Inhibition

The concurrent inhibition of both 5-LOX and COX pathways is a desirable strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. Bioactive 2-substituted benzo[b]thiophene derivatives, which can be synthesized from 5-nitrobenzo[b]thiophene-2-carboxylic acid, have been investigated as dual inhibitors.[1]

Table 1: In Vitro Inhibitory Activity of Representative Benzothiophene Derivatives against COX-1, COX-2, and 5-LOX

| Compound ID | Target Enzyme | IC50 (µM) |

| Thiophene Derivative 1 | COX-1 | >100 |

| COX-2 | 5.45 | |

| 5-LOX | 4.33 | |

| Benzothiophene Derivative 2 | COX-2 | 0.31-1.40 |

| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative 3a | 5-LOX | 0.97 |

| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative 3b | 5-LOX | 0.51 |

Note: The data presented is for representative derivatives and not for this compound itself. Data is compiled from multiple sources for illustrative purposes.[2][3][4]

Signaling Pathway

Potential Therapeutic Targets in Oncology

The benzothiophene scaffold is also a promising pharmacophore for the development of novel anticancer agents. Derivatives have been shown to target key enzymes involved in cancer cell proliferation and survival, including protein kinases and NAMPT.

Protein Kinase Inhibition

Several 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, demonstrating the potential of this scaffold to target enzymes that are often dysregulated in cancer.[5] Additionally, benzothiophene carboxylate derivatives have been shown to inhibit branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme involved in cancer metabolism.[6]

Table 2: Inhibitory Activity of Representative Benzothiophene Derivatives against Protein Kinases

| Compound ID | Target Kinase | IC50 (µM) |

| Compound 16b (5-hydroxybenzothiophene hydrazide) | Multiple Kinases | Low µM range |

| BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) | BDK | 3.19 |

Note: The data presented is for representative derivatives and not for this compound itself. Data is compiled from multiple sources for illustrative purposes.[5][6]

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy levels and is often upregulated in cancer cells. While direct inhibition by a this compound derivative has not been reported, related benzothiophene amides have shown potential as NAMPT inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research on derivatives of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a fluorometric method that detects prostaglandin G2, an intermediate product of the COX reaction.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe to all wells.

-

Immediately measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 5-10 minutes.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.

Materials:

-

5-LOX enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (dissolved in DMSO)

-

96-well UV microplate

-

UV-Vis microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well UV plate, add the assay buffer and the 5-LOX enzyme.

-

Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Zileuton).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for 10-15 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value as described for the COX assay.[2][3]

In Vitro NAMPT Inhibition Assay

This is a coupled-enzyme assay that measures the production of NMN, the product of the NAMPT reaction.

Materials:

-

NAMPT enzyme (human recombinant)

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Diaphorase

-

Resazurin

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

384-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the assay buffer containing NMNAT, ADH, diaphorase, and resazurin.

-

Add the test compounds and the NAMPT enzyme.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of NAM and PRPP.

-

Incubate for 60-90 minutes at room temperature.

-

Measure the fluorescence intensity (Ex/Em = 544/590 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.[8]

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics. The derivatization of this core structure has led to compounds with significant anti-inflammatory and anticancer potential. The dual inhibition of 5-LOX and COX enzymes is a particularly promising strategy for creating safer anti-inflammatory drugs. In oncology, the ability of benzothiophene derivatives to inhibit protein kinases and potentially NAMPT opens up avenues for new cancer treatments. Further structure-activity relationship (SAR) studies, guided by the experimental protocols outlined in this guide, will be crucial in optimizing the potency and selectivity of these compounds for their respective targets and advancing them through the drug development pipeline.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Nitro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Nitro-1-benzothiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the standardized methodologies and experimental protocols required to thoroughly characterize its solubility and stability profiles. The guide details established protocols for determining aqueous and solvent solubility, as well as thermal, photo-, and hydrolytic stability. This information is critical for researchers engaged in the formulation, development, and quality control of therapeutic agents based on the benzothiophene scaffold.

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a versatile scaffold known for a wide range of biological activities. The nitro group and carboxylic acid moieties significantly influence its physicochemical properties, including solubility and stability, which are paramount for its handling, formulation, and ultimate bioavailability and therapeutic efficacy. This guide outlines the necessary experimental framework to generate these crucial data sets.

Physicochemical Properties

While comprehensive experimental data is not widely published, some fundamental properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₄S | PubChem |

| Molecular Weight | 223.21 g/mol | PubChem[1] |

| CAS Number | 6345-55-7 | ChemicalBook |

| Melting Point | 238-241 °C | ECHEMI |

| Appearance | Not specified | - |

| pKa | Not specified | - |

Note: The lack of extensive data highlights the necessity for the experimental work detailed in the subsequent sections.

Solubility Profile: Experimental Protocol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. The following protocols are recommended for characterizing the solubility of this compound.

Aqueous Solubility (pH-dependent)

Given the presence of a carboxylic acid group, the aqueous solubility is expected to be highly pH-dependent. The standardized flask method (OECD Guideline 105) is recommended.[2][3][4][5][6]

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of this compound to separate flasks containing each buffer.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility in Organic Solvents

To aid in formulation and process development, solubility in various organic solvents should be determined.

Methodology:

-

Solvent Selection: Choose a range of common pharmaceutical solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate).

-

Equilibrium Solubility: Employ the flask method as described for aqueous solubility.

-

Data Reporting: Report solubility in mg/mL or g/L at the specified temperature.

The following diagram outlines the general workflow for determining the solubility of this compound.

Stability Profile: Experimental Protocols

Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance. The following stability studies are recommended for this compound.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.[7][8][9][10][11]

Methodology:

-

TGA: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature to identify decomposition temperatures.

-

DSC: Heat a sample in a sealed pan and compare its heat flow to a reference pan. This will reveal melting points, phase transitions, and exothermic or endothermic decomposition events.

Photostability

The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.[12][13][14][15][16]

Methodology:

-

Sample Preparation: Expose the solid drug substance and solutions in chemically inert, transparent containers to a light source.

-

Light Exposure: The light source should emit both visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.

-

Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

-

Analysis: After exposure, analyze the samples for degradation using a stability-indicating HPLC method. Compare the results to the dark controls.

Hydrolytic Stability

The OECD Guideline 111 details the procedure for assessing hydrolysis as a function of pH.[1][17][18][19][20]

Methodology:

-

Preliminary Test: Incubate the compound in sterile aqueous buffers (pH 4, 7, and 9) at 50 °C for 5 days. If significant degradation (<10%) is not observed, the substance is considered hydrolytically stable.

-

Main Test: If degradation occurs, conduct further studies at different temperatures (e.g., 25 °C, 40 °C, 50 °C) to determine the rate of hydrolysis.

-

Analysis: At various time points, measure the concentration of the remaining compound and any degradation products using a suitable analytical method like HPLC.

The following diagram illustrates the workflow for stability testing.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. books.google.cn [books.google.cn]

- 3. filab.fr [filab.fr]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. iitk.ac.in [iitk.ac.in]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. jordilabs.com [jordilabs.com]

- 15. database.ich.org [database.ich.org]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 20. oecd.org [oecd.org]

Methodological & Application

Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals